![molecular formula C8H10N2OS B2423921 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 28670-82-8](/img/structure/B2423921.png)
4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido [2,3-d]pyrimidin-5-ones and pyrido [2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3-d]pyrimidin-5-ones or pyrido [2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis
The molecular structure of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one consists of a pyrimidinone ring fused with a cyclopentane ring. The molecule also contains a methylsulfanyl (CH3-S-) group attached to the pyrimidinone ring.Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives has been explored in the context of electrophilic substitution reactions . It was demonstrated that prior oxidation of the SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Scientific Research Applications
Synthesis and Structural Analysis
One area of research focuses on the synthesis and structural characterization of pyrimidinone derivatives, which are of interest for their potential applications in materials science and pharmaceuticals. For instance, a study by Glidewell et al. (2003) detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphs and derivatives through crystallization and hydrogen bonding interactions Glidewell, C., Low, J. N., Marchal, A., & Quesada, A. (2003). Acta crystallographica. Section C, Crystal structure communications. This demonstrates the compound's utility in exploring crystal structures and material properties.
Chemical Reactions and Modifications
Kikelj et al. (2010) explored the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones, showcasing the compound's reactivity and potential for creating new chemical entities with varied functionalities Kikelj, V., Grosjean, S., Meslin, J., Julienne, K., & Deniaud, D. (2010). Synthesis. This process highlights the compound's adaptability in synthetic organic chemistry, enabling the introduction of amino groups and formation of carbon-carbon bonds.
Biological and Medicinal Chemistry Applications
Research into the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives by Bassyouni and Fathalla (2013) aimed at developing compounds with potential antimicrobial, antiviral, anticancer, and other biological activities. Their work illustrates the broad applicability of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one derivatives in pharmaceutical research, seeking to harness their biological properties for therapeutic purposes Bassyouni, F., & Fathalla, O. (2013). Egyptian Pharmaceutical Journal.
properties
IUPAC Name |
4-methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(5)9-8(11)10-7/h2-4H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCFGBPBAGFDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)NC2=C1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2423841.png)
![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)
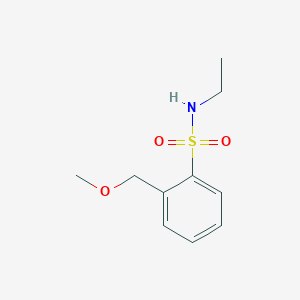


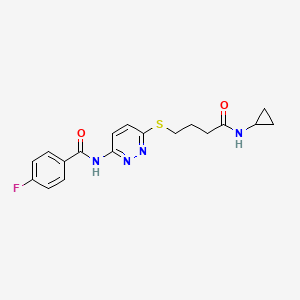
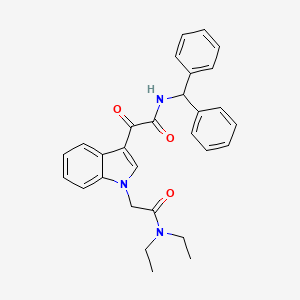

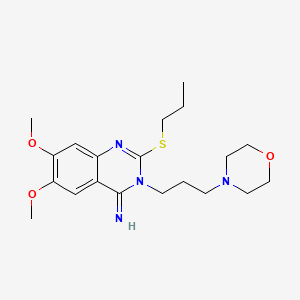
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)
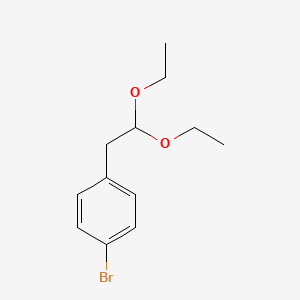
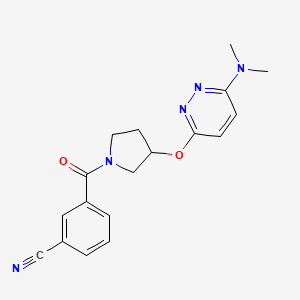
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)